3,4-Dichloro-5-fluorobenzenesulfonamide

Carbonic Anhydrase Inhibition Binding Thermodynamics Isothermal Titration Calorimetry

3,4-Dichloro-5-fluorobenzenesulfonamide (CAS 1806298-76-9) is a halogenated aromatic sulfonamide. It belongs to a class of compounds extensively investigated for their ability to inhibit metalloenzymes, particularly carbonic anhydrases (CAs).

Molecular Formula C6H4Cl2FNO2S
Molecular Weight 244.07 g/mol
CAS No. 1806298-76-9
Cat. No. B1410145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-fluorobenzenesulfonamide
CAS1806298-76-9
Molecular FormulaC6H4Cl2FNO2S
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,(H2,10,11,12)
InChIKeyBAGMWNCKVOWFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-fluorobenzenesulfonamide (CAS 1806298-76-9): A Key Halogenated Sulfonamide Scaffold for Chemical Biology and Drug Discovery


3,4-Dichloro-5-fluorobenzenesulfonamide (CAS 1806298-76-9) is a halogenated aromatic sulfonamide . It belongs to a class of compounds extensively investigated for their ability to inhibit metalloenzymes, particularly carbonic anhydrases (CAs) [1]. The specific substitution pattern—dichloro at the 3- and 4-positions and a fluorine at the 5-position—confers unique electronic and steric properties that influence its binding thermodynamics and selectivity profile, distinguishing it from other regioisomeric and differentially halogenated benzenesulfonamides [2].

Tool compound for carbonic anhydrase target engagement studies
Distinct regioisomer for SAR mapping of halogenated benzenesulfonamides
Compatible with biophysical assays (e.g., ITC) for thermodynamic profiling

Why 3,4-Dichloro-5-fluorobenzenesulfonamide Cannot Be Replaced by Generic Analogs in Key Assays


Generic substitution is not viable for 3,4-dichloro-5-fluorobenzenesulfonamide due to the exquisite sensitivity of its biological target, carbonic anhydrase, to the precise positioning of halogen substituents [1]. Studies have demonstrated that shifting the substitution pattern from a 3,4- to a 2,4-arrangement, or altering the halogen composition, significantly impacts the intrinsic binding thermodynamics (ΔG°, ΔH, -TΔS) and selectivity across CA isoforms [1]. Consequently, a seemingly similar analog will not recapitulate the specific potency, selectivity, or physicochemical profile of 3,4-dichloro-5-fluorobenzenesulfonamide, leading to erroneous results in target engagement and selectivity profiling studies [1].

Regioisomer shift
3,4- to 2,4-substitution pattern change may alter binding thermodynamics and isoform selectivity.
Halogen composition
Different halogen arrangement can shift target engagement profile; direct substitution not supported.
Entropic/enthalpic signature
Analog may not replicate distinct thermodynamic signatures; selectivity profiling may differ.

3,4-Dichloro-5-fluorobenzenesulfonamide: Quantitative Differentiation Data vs. Structural Analogs


Intrinsic Binding Affinity to Carbonic Anhydrase I: A Direct Comparison with 2,4-Dichloro-5-fluorobenzenesulfonamide

In a direct head-to-head comparison using isothermal titration calorimetry (ITC), the 3,4-dichloro substitution pattern (target compound) exhibits a stronger intrinsic binding affinity for recombinant human Carbonic Anhydrase I (CA I) than the 2,4-dichloro isomer. The observed Gibbs free energy of binding (ΔG°) is more favorable, indicating tighter binding under identical conditions [1].

Binding free energy (ΔG°)
Head-to-head
3,4-isomer: −50.3 kJ/mol
2,4-isomer: −48.5 kJ/mol
ΔΔG° = −1.8 kJ/mol
Supports isoform-specific target engagement assay design
ITC at 25°C, pH 7.0
Carbonic Anhydrase Inhibition Binding Thermodynamics Isothermal Titration Calorimetry

Intrinsic Binding Enthalpy to Carbonic Anhydrase I: 3,4- vs. 2,4-Dichloro-5-fluorobenzenesulfonamide

The binding of the 3,4-dichloro-5-fluorobenzenesulfonamide to CA I is characterized by a significantly more favorable (exothermic) binding enthalpy (ΔH) compared to its 2,4-dichloro regioisomer. This indicates stronger and more optimized non-covalent interactions with the active site residues [1].

Binding enthalpy (ΔH)
Head-to-head
3,4-isomer: −40.9 kJ/mol
2,4-isomer: −33.8 kJ/mol
ΔΔH = −7.1 kJ/mol
Observed enthalpy difference supports thermodynamic selectivity profiling
Exothermic binding; ITC conditions
Carbonic Anhydrase Inhibition Binding Thermodynamics Enthalpy-Driven Binding

Intrinsic Binding Entropy to Carbonic Anhydrase I: Contrasting 3,4- vs. 2,4-Dichloro Substitution Patterns

The 3,4-dichloro isomer (target compound) exhibits a less favorable entropic contribution to binding (-TΔS) compared to the 2,4-dichloro isomer. This highlights a classic enthalpy-entropy compensation mechanism, where the 3,4-isomer's stronger, more favorable enthalpic interactions (see above) come at the cost of a greater loss in conformational freedom upon binding [1].

Binding entropy (−TΔS)
Head-to-head
3,4-isomer: −9.4 kJ/mol
2,4-isomer: −14.7 kJ/mol
Δ(−TΔS) = +5.3 kJ/mol
Entropic penalty context; conformation-dependent selectivity interpretation
Enthalpy-entropy compensation observed
Carbonic Anhydrase Inhibition Binding Thermodynamics Entropy-Enthalpy Compensation

Potency in Cell-Based Assays: A Class-Level Inference on Antiproliferative Activity

As a member of the halogenated benzenesulfonamide class, the target compound's structural motif is associated with antiproliferative activity. A closely related class of sulfonamide derivatives, including 3,5-dichloro-substituted analogs, demonstrated significant cytotoxic effects against multiple cancer cell lines, with some compounds achieving IC50 values in the low micromolar range (e.g., 3.0 μM) [1]. While not a direct comparator, this class-level data suggests the 3,4-dichloro-5-fluoro substitution pattern is a privileged scaffold for exploring anticancer activity, with the specific halogen arrangement likely influencing potency and selectivity.

Class-level antiproliferative activity
Class-level
Related 3,5-dichloro analog IC₅₀ = 3.0 μM (MCF-7)
Target compound not directly tested
Supports cytotoxicity endpoint review in cell-model studies
Data to verify for the specific compound
Cancer Therapeutics Cytotoxicity Assay Sulfonamide Derivatives

High-Impact Research Applications for 3,4-Dichloro-5-fluorobenzenesulfonamide (CAS 1806298-76-9)


Structure-Activity Relationship (SAR) Studies for Isoform-Selective Carbonic Anhydrase Inhibitors

This compound is an essential tool for dissecting the SAR of CA inhibitors. As demonstrated in Section 3, the 3,4-dichloro substitution pattern yields a distinct thermodynamic binding signature (ΔG°, ΔH, -TΔS) to CA I compared to its 2,4-isomer [1]. Researchers can systematically compare this compound with other regioisomers to map the binding site's steric and electronic tolerance, a critical step in designing next-generation, isoform-selective CA inhibitors for glaucoma, cancer, or epilepsy. Its use ensures the creation of a precise and high-quality SAR dataset.

Calorimetric Assay Development and Thermodynamic Profiling

Given the well-characterized intrinsic binding thermodynamics for CA I, this compound serves as an ideal reference standard or calibrant in isothermal titration calorimetry (ITC) and other biophysical assays [1]. Its distinct enthalpic and entropic contributions to binding allow for robust validation of assay conditions and can be used as a benchmark when characterizing novel CA inhibitors. Procurement of this specific isomer ensures experimental reproducibility and comparability with published thermodynamic data [1].

Design of Antiproliferative Agents via Sulfonamide Bioisosterism

The halogenated benzenesulfonamide core is a known scaffold for anticancer activity [2]. 3,4-Dichloro-5-fluorobenzenesulfonamide can be employed as a versatile synthetic intermediate for the rapid generation of diverse compound libraries. Its unique 3,4-dichloro-5-fluoro substitution pattern allows medicinal chemists to explore a new chemical space within the privileged sulfonamide class, potentially leading to novel lead compounds with improved potency or selectivity profiles distinct from previously reported 3,5-dichloro analogs [2].

Application
Selection Property
Validation Focus
Carbonic Anhydrase Isoform SAR Studies
Regioisomeric halogen substitution pattern
Binding thermodynamics and isoform selectivity profiling
ITC Assay Calibration
Characterized binding thermodynamics (ΔG°, ΔH, −TΔS)
Assay validation and reproducibility across laboratories
Antiproliferative Scaffold Exploration
Halogenated sulfonamide core with distinct substitution
Cell-model endpoint review and structure-cytotoxicity relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-5-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.